molecular formula C14H14N4O2 B3093180 2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1240573-27-6

2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B3093180
CAS No.: 1240573-27-6
M. Wt: 270.29 g/mol
InChI Key: VDKKAUZBAREALI-UHFFFAOYSA-N
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Description

2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound that features both a pyrazole and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the Propyl Chain: The propyl chain can be introduced through a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with the pyrazole ring.

    Formation of the Isoindole Moiety: The isoindole moiety can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenated reagents and bases are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a drug candidate.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
  • 2-[3-(4-Amino-1H-pyrazol-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione

Uniqueness

2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific propyl chain length, which can influence its chemical reactivity and biological activity. The combination of the pyrazole and isoindole moieties also provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

2-[3-(4-aminopyrazol-1-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c15-10-8-16-17(9-10)6-3-7-18-13(19)11-4-1-2-5-12(11)14(18)20/h1-2,4-5,8-9H,3,6-7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKKAUZBAREALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=C(C=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801170876
Record name 2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240573-27-6
Record name 2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240573-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
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2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
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2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

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